REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[N+:11]([C:14]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[CH:16][C:15]=1[CH3:23])([O-:13])=[O:12].N1CCCCC1>C1(C)C(C)=CC=CC=1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH:1]=[CH:23][C:15]2[CH:16]=[CH:17][C:18]([N+:20]([O-:22])=[O:21])=[CH:19][C:14]=2[N+:11]([O-:13])=[O:12])=[CH:3][CH:4]=1
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Name
|
|
Quantity
|
149.8 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
182 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
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N1CCCCC1
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
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Smiles
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C=1(C(=CC=CC1)C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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After stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 2 liter 3-necked round-bottomed flask equipped with a condenser
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Type
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TEMPERATURE
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Details
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a Dean-Stark trap, a mechanical stirrer, nitrogen inlet, heating mantle
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated with the temperature on the Therm-o-watch® temperature controller
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Type
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CUSTOM
|
Details
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set at 145° C
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Type
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TEMPERATURE
|
Details
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heating for about 2 hours
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Duration
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2 h
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Type
|
CUSTOM
|
Details
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approximately 20 milliliters of water had collected in the Dean-Stark trap
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Type
|
TEMPERATURE
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Details
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further cooled with an ice water bath for an additional hour during which time the desired product
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Type
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CUSTOM
|
Details
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crystallized from the solution
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Type
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FILTRATION
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Details
|
The solid material was filtered
|
Type
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WASH
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Details
|
rinsed with pentane
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Type
|
CUSTOM
|
Details
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dried in a vacuum oven at 100° C. for 12 hours
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |